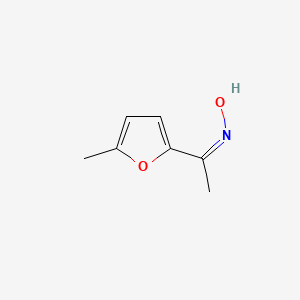

(5-Methylfuran-2-yl)(methyl) ketone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Oxime esters, like “(5-Methylfuran-2-yl)(methyl) ketone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Scientific Research Applications

Flavoring Agent

“(5-Methylfuran-2-yl)(methyl) ketone oxime” is also known as 2-Furyl Methyl Ketone, which is used in the flavor industry . It works well in a wide range of brown, nutty, fermented, and savory profiles. It is particularly useful in fruit flavors, adding realism and naturalness without taking away any of the desirable fresh character .

Spectroscopic Analysis

The compound has been characterized and analyzed in detail using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These spectroscopic techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

Bio-Orthogonal Proximity-Induced Ligation

The compound can be used in a proximity-induced ligation reaction that relies on a stable 2,5-dione . This bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger and leads to the formation of a pyridazinium adduct that demonstrates excellent stability under harsh conditions .

Formation of PNA-PNA Adducts

The reaction was applied to the formation of PNA-PNA adducts . PNA (Peptide Nucleic Acid) is a synthetic polymer similar to DNA or RNA.

DNA and RNA-Templated Ligations

The compound can be used for DNA- and RNA-templated ligations . This can be useful in various biological and biochemical applications.

Formation of Peptide-Peptide Adducts

The compound can be used for the formation of peptide-peptide adducts in solution . This can be useful in protein chemistry and enzymology.

Surface Modification

The methodology was further implemented on plastic and glass surfaces to realize self-addressable covalent constructs . This can be useful in material science and nanotechnology.

Catalytic Dimerization

The compound can be used in the catalytic dimerization of 5-methylfurfuryl alcohol to produce the C11 oxygenate bis(5-methylfuran-2-yl) methane . This can be useful in the field of green chemistry and sustainable energy.

Mechanism of Action

Oxime esters act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

Future Directions

Furan platform chemicals, including “(5-Methylfuran-2-yl)(methyl) ketone oxime”, have potential for diverse applications beyond fuels and plastics . They can be economically synthesized from biomass via furan platform chemicals (FPCs), showing the potential for a wide range of simple or complex chemicals .

properties

IUPAC Name |

(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNJITMIJAXIJG-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C(=N\O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)

![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)

![N-[2-[(5-Cyclohexyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2703753.png)

![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)